molecular formula C11H14N2 B12985238 2-(1-Amino-2-methylpropyl)benzonitrile

2-(1-Amino-2-methylpropyl)benzonitrile

Cat. No.: B12985238
M. Wt: 174.24 g/mol
InChI Key: DDKVZSHTWRGFTN-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H14N2 It is characterized by a benzonitrile group attached to a 1-amino-2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The benzonitrile can subsequently undergo further reactions to introduce the 1-amino-2-methylpropyl group.

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen in the presence of a catalyst at high temperatures . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield benzoic acid derivatives.

    Reduction: Reduction typically produces primary amines.

    Substitution: Substitution reactions can lead to various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-methylpropyl)benzonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3

InChI Key

DDKVZSHTWRGFTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1C#N)N

Origin of Product

United States

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